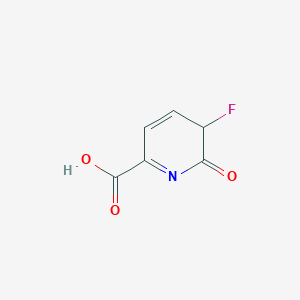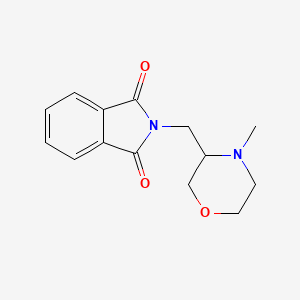
5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at high temperatures (100-180°C) for 24-72 hours . This reaction yields white sheet-shaped crystals of the desired compound with high crystal stability and a yield of over 80% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar hydrothermal reactions, utilizing simple and environmentally friendly devices and operations. Water is used as the reaction solvent, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 5-(But-9-enyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Uniqueness
5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H4FNO3 |
|---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
3-fluoro-2-oxo-3H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-3H,(H,10,11) |
InChI Key |
OPZDEDHSPPJBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=O)C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275610.png)
![2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B12275612.png)




![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)

![11-(4-Butoxyphenyl)-5-{[(2,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12275651.png)


![Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate](/img/structure/B12275658.png)
![3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12275660.png)
![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
